molecular formula C7H4Cl2N4 B062724 5-(2,3-Dichlorophenyl)-1H-tetrazole CAS No. 175205-12-6

5-(2,3-Dichlorophenyl)-1H-tetrazole

Cat. No. B062724
M. Wt: 215.04 g/mol
InChI Key: OICQEAMHYWSULT-UHFFFAOYSA-N
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Description

Synthesis Analysis Tetrazoles, including derivatives similar to 5-(2,3-Dichlorophenyl)-1H-tetrazole, are synthesized through various methods, one of which involves the cyclization of sodium azide with carbamimidothioate, yielding 1,5-disubstituted tetrazoles in good to excellent yield without a catalyst. These compounds, characterized by NMR and HRMS analysis, have shown potential in various applications, including cytotoxicity against human breast cancer cells (Dukanya et al., 2020)(Dukanya et al., 2020).

Molecular Structure Analysis The molecular structure of tetrazole derivatives, such as 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole, has been elucidated through X-ray crystallography. These studies reveal the planarity of the tetrazole rings and the non-conjugation between the aryl and tetrazole groups, providing insights into the molecular conformation and potential reactivity of these compounds (Al-Hourani et al., 2015)(Al-Hourani et al., 2015).

Chemical Reactions and Properties Tetrazole derivatives exhibit a range of chemical reactions, including cyclocondensation and dissociative electron attachment, demonstrating their reactivity and potential for functionalization. The electron-induced reactivity of tetrazoles, for instance, shows ring opening and formation of various anionic products, indicating the influence of molecular structure on their chemical behavior (Luxford et al., 2021)(Luxford et al., 2021).

Physical Properties Analysis The physical properties of tetrazole derivatives, such as solubility, crystallinity, and phase behavior, are crucial for their application in material science and medicinal chemistry. These properties are often studied through spectroscopic and crystallographic techniques, providing a comprehensive understanding of the molecular and bulk characteristics of these compounds.

Chemical Properties Analysis Tetrazoles are known for their high nitrogen content, making them highly energetic and useful in various applications, including explosives and propellants. The synthesis of energetic tetrazole derivatives and their characterization, including sensitivity and thermal stability, highlight the potential of these compounds in energetic material applications (Haiges & Christe, 2013)(Haiges & Christe, 2013).

Scientific Research Applications

  • Docking Studies and Crystal Structure Analysis :

    • Tetrazole derivatives, including 5-(2,3-Dichlorophenyl)-1H-tetrazole, have been studied for their crystal structure and docking studies to understand their interaction with enzymes like cyclooxygenase-2, indicating potential applications in medicinal chemistry as COX-2 inhibitors (Al-Hourani et al., 2015).
  • Medicinal Chemistry Applications :

    • 5-Substituted 1H-tetrazoles, including 5-(2,3-Dichlorophenyl)-1H-tetrazole, are used as bioisosteric replacements for carboxylic acids in medicinal chemistry, featuring in clinical drugs like losartan, cefazolin, and alfentanil (Mittal & Awasthi, 2019).
  • Electron Attachment and Molecular Reactivity :

    • The electron-induced reactivity of 5-(2,3-Dichlorophenyl)-1H-tetrazole has been studied, demonstrating its dissociative electron attachment processes, indicating potential applications in the study of electron-induced molecular reactions (Luxford et al., 2021).
  • Synthesis and Functionalization for Organic Chemistry Applications :

    • In organic chemistry, 5-substituted tetrazoles like 5-(2,3-Dichlorophenyl)-1H-tetrazole are advantageous intermediates in synthesizing other heterocycles and activators in oligonucleotide synthesis (Roh et al., 2012).
  • Corrosion Inhibition in Industries :

    • Studies have shown that 5-(2,3-Dichlorophenyl)-1H-tetrazole is an effective corrosion inhibitor for mild steel, particularly used in oil and natural gas industries, indicating its importance in industrial applications (Kamble & Dubey, 2021).
  • Synthesis of Novel Compounds with Anti-inflammatory Effects :

    • Synthesis of novel compounds, including analogues of 5-(2,3-Dichlorophenyl)-1H-tetrazole, have been shown to have potent anti-inflammatory effects mediated by inhibition of enzymes like phospholipase A2, suggesting therapeutic applications (Lokeshwari et al., 2017).
  • Applications in Coordination Chemistry and Luminescence :

    • Research involving 5-(2,3-Dichlorophenyl)-1H-tetrazole derivatives in the construction of metal-organic coordination polymers demonstrates their significance in coordination chemistry and luminescence studies (Sun et al., 2013).

Safety And Hazards

This would include information about the compound’s toxicity, flammability, and any precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions, such as new reactions that the compound could be used in, or new biological activities that could be explored.


properties

IUPAC Name

5-(2,3-dichlorophenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N4/c8-5-3-1-2-4(6(5)9)7-10-12-13-11-7/h1-3H,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICQEAMHYWSULT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405606
Record name 5-(2,3-Dichlorophenyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,3-Dichlorophenyl)-1H-tetrazole

CAS RN

175205-12-6
Record name 5-(2,3-Dichlorophenyl)-2H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175205-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,3-Dichlorophenyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DW Nelson, RJ Gregg, ME Kort… - Journal of medicinal …, 2006 - ACS Publications
1-Benzyl-5-aryltetrazoles were discovered to be novel antagonists for the P2X 7 receptor. Structure−activity relationship (SAR) studies were conducted around both the benzyl and …
Number of citations: 278 pubs.acs.org
S Paudel, X Min, S Acharya, DB Khadka, G Yoon… - Bioorganic & Medicinal …, 2017 - Elsevier
Monoamine transporters are important targets in the treatment of various central nervous disorders. Several limitations of traditional reuptake inhibitors, like delayed onset of action, …
Number of citations: 13 www.sciencedirect.com
L Xin, X Yanjuan, L Zhiyuan - DRUG DEVELOPMENT–A CASE …, 2011 - books.google.com
P2X receptors are membrane non-selective cation channels that gated in the presence of extracellular adenosine triphosphate (ATP) and related di-and tri-phosphate nucleotides, that …
Number of citations: 5 books.google.com

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